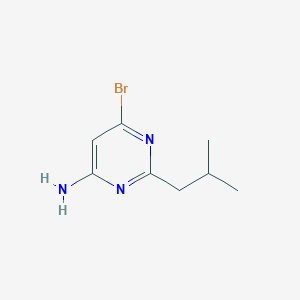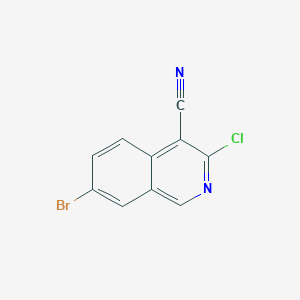
3-Fluoro-4-methyl-1-naphthonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-methyl-1-naphthonitrile is an organic compound characterized by a naphthalene ring substituted with a fluoro group at the 3-position and a methyl group at the 4-position, along with a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-fluoro-4-methyl-1-naphthol with a suitable nitrile source under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the naphthalene ring while introducing the desired substituents.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-4-methyl-1-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation or nitration reactions can be carried out using halogenating agents or nitric acid.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
3-Fluoro-4-methyl-1-naphthonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-methyl-1-naphthonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The fluoro and nitrile groups play a crucial role in its reactivity and binding affinity to target molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparaison Avec Des Composés Similaires
- 4-Fluoro-1-naphthonitrile
- 3-Methyl-1-naphthonitrile
- 3-Fluoro-1-naphthonitrile
Comparison: Compared to these similar compounds, 3-Fluoro-4-methyl-1-naphthonitrile is unique due to the presence of both fluoro and methyl groups on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H8FN |
|---|---|
Poids moléculaire |
185.20 g/mol |
Nom IUPAC |
3-fluoro-4-methylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H8FN/c1-8-10-4-2-3-5-11(10)9(7-14)6-12(8)13/h2-6H,1H3 |
Clé InChI |
GVRQFNYTIRDYEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C2=CC=CC=C12)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


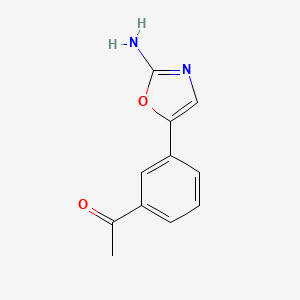
![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)
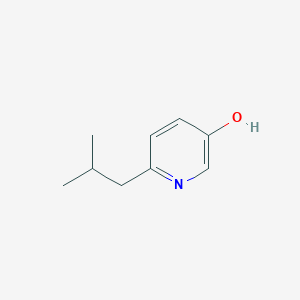

![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)](/img/structure/B13669500.png)
![7-Iodothieno[3,2-d]pyrimidine](/img/structure/B13669507.png)
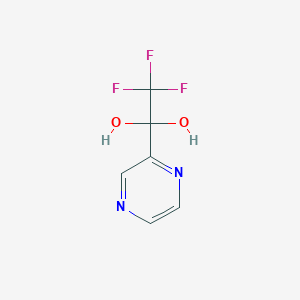
![Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13669521.png)



![6-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13669537.png)
